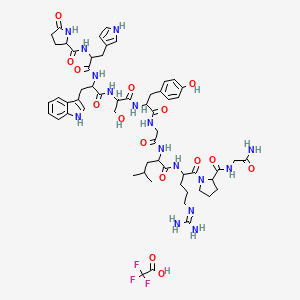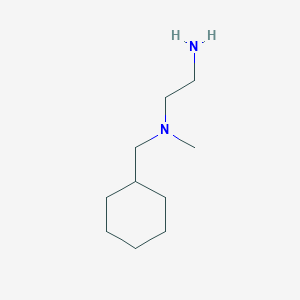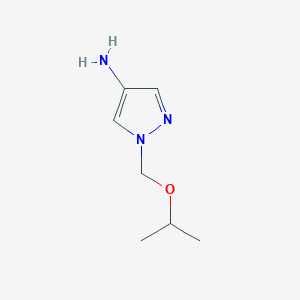![molecular formula C8H14N2S2 B12107026 Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine](/img/structure/B12107026.png)
Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etil((2-[(4-metil-1,3-tiazol-2-YL)sulfanyl]etil))amina es un compuesto que pertenece a la familia de los tiazoles, conocida por sus diversas actividades biológicas. Los tiazoles son compuestos heterocíclicos que contienen átomos de azufre y nitrógeno en su estructura cíclica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Etil((2-[(4-metil-1,3-tiazol-2-YL)sulfanyl]etil))amina normalmente implica la reacción de 4-metil-1,3-tiazol-2-tiol con etilamina en condiciones controladas. La reacción se lleva a cabo normalmente en un disolvente orgánico como etanol o metanol, con la adición de una base como el hidróxido de sodio para facilitar la reacción. La mezcla se calienta a reflujo durante varias horas para asegurar la reacción completa.
Métodos de producción industrial
En un entorno industrial, la producción de Etil((2-[(4-metil-1,3-tiazol-2-YL)sulfanyl]etil))amina se puede ampliar utilizando reactores de flujo continuo. Estos reactores permiten un mejor control de las condiciones de reacción, como la temperatura y la presión, lo que lleva a mayores rendimientos y pureza del producto final. El uso de sistemas automatizados también reduce el riesgo de error humano y aumenta la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
Etil((2-[(4-metil-1,3-tiazol-2-YL)sulfanyl]etil))amina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar sulfóxidos o sulfófonos.
Reducción: Las reacciones de reducción pueden convertir el anillo de tiazol en un dihidrotiazol.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo etilamina se puede sustituir por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Normalmente se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como haluros o aminas en reacciones de sustitución, a menudo en presencia de un catalizador o en condiciones básicas.
Principales productos formados
Oxidación: Sulfóxidos y sulfófonos.
Reducción: Derivados de dihidrotiazol.
Sustitución: Varios derivados de tiazol sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de derivados de tiazol más complejos.
Biología: Investigado por sus posibles propiedades antimicrobianas y antifúngicas.
Medicina: Explorado por su posible uso en el desarrollo de nuevos fármacos, particularmente por sus actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en la producción de tintes, biocidas y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de Etil((2-[(4-metil-1,3-tiazol-2-YL)sulfanyl]etil))amina implica su interacción con varios objetivos moleculares. El anillo de tiazol puede interactuar con enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas implicadas en las vías inflamatorias, lo que lleva a sus efectos antiinflamatorios. Además, el compuesto puede unirse al ADN, interfiriendo con el proceso de replicación y exhibiendo propiedades anticancerígenas.
Comparación Con Compuestos Similares
Etil((2-[(4-metil-1,3-tiazol-2-YL)sulfanyl]etil))amina se puede comparar con otros derivados de tiazol como:
Sulfatiazol: Un fármaco antimicrobiano.
Ritonavir: Un fármaco antirretroviral.
Abafungina: Un fármaco antifúngico.
Bleomicina: Un fármaco antineoplásico.
Lo que diferencia a Etil((2-[(4-metil-1,3-tiazol-2-YL)sulfanyl]etil))amina es su combinación única del anillo de tiazol con un grupo etilamina, que puede conferir actividades biológicas y reactividad química distintas.
Propiedades
Fórmula molecular |
C8H14N2S2 |
|---|---|
Peso molecular |
202.3 g/mol |
Nombre IUPAC |
N-ethyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C8H14N2S2/c1-3-9-4-5-11-8-10-7(2)6-12-8/h6,9H,3-5H2,1-2H3 |
Clave InChI |
CZRLOLFTNYHNER-UHFFFAOYSA-N |
SMILES canónico |
CCNCCSC1=NC(=CS1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[6-(4-Aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12106956.png)









![[4-(Aminomethyl)-2-fluorophenyl]methanol](/img/structure/B12107004.png)
![(4S)-N2-[(1,1-Dimethylethoxy)carbonyl]-4-[[(4-methylphenyl)sulfonyl]oxy]-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine 1,1-dimethylethyl ester](/img/structure/B12107007.png)
